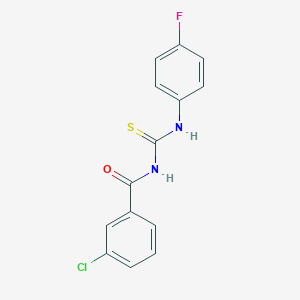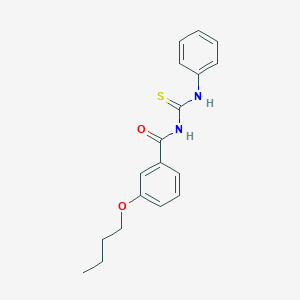![molecular formula C19H21N3O3S B313950 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B313950.png)
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a benzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-morpholin-4-ylphenylamine to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-{[(4-morpholin-4-ylphenyl)amino]carbonothioyl}benzamide.
Reduction: Formation of 3-methoxy-N-{[(4-morpholin-4-ylphenyl)amino]carbonothioyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-(morpholin-4-yl)aniline
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 4-methoxy-N-(4-nitrobenzyl)aniline
Uniqueness
Compared to similar compounds, 3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-4-2-3-14(13-17)18(23)21-19(26)20-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3,(H2,20,21,23,26) |
InChI Key |
CTIYWPVGISVQGO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-acetylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313867.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}propanamide](/img/structure/B313868.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313870.png)
![N-[(3-chlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313871.png)

![3-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313875.png)
![3-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313876.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313877.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B313883.png)

![N-[(2,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B313887.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313888.png)
![Methyl 2-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313889.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313890.png)
